molecular formula C16H24Cl2N4O2 B8224360 Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B8224360
M. Wt: 375.3 g/mol
InChI Key: LJXMLDLWRISVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl group, a dichloropyrimidine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

    Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with a dichloropyrimidine derivative.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dichloropyrimidine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichloropyrimidine and piperidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate
  • Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate

Uniqueness

Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the substituents on the piperidine ring and the presence of the dichloropyrimidine moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)20-7-11-5-4-6-22(9-11)10-12-8-19-14(18)21-13(12)17/h8,11H,4-7,9-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXMLDLWRISVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.